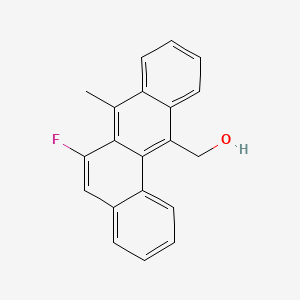
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is a complex organic compound with the molecular formula C20H15FO. It belongs to the class of polycyclic aromatic hydrocarbons, which are known for their multiple fused aromatic rings. This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 6th position, and a methyl group at the 7th position on the benz(a)anthracene skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group transformations to introduce the methanol, fluorine, and methyl groups at the specified positions. Common reagents used in these reactions include fluorinating agents, methylating agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction can produce a fully saturated hydrocarbon .
Applications De Recherche Scientifique
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known carcinogens.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins and enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the methanol, fluorine, and methyl groups.
7-Methylbenz(a)anthracene: A similar compound with a methyl group at the 7th position but lacking the methanol and fluorine groups.
6-Fluorobenz(a)anthracene: A compound with a fluorine atom at the 6th position but without the methanol and methyl groups.
Uniqueness
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is unique due to the specific combination of functional groups attached to the benz(a)anthracene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
78971-88-7 |
|---|---|
Formule moléculaire |
C20H15FO |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
(6-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-14-7-4-5-9-16(14)17(11-22)20-15-8-3-2-6-13(15)10-18(21)19(12)20/h2-10,22H,11H2,1H3 |
Clé InChI |
OJUGFFADPVBDQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


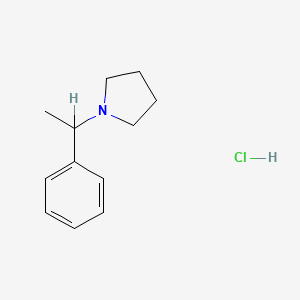
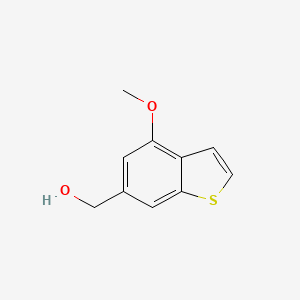
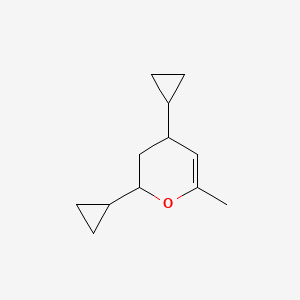

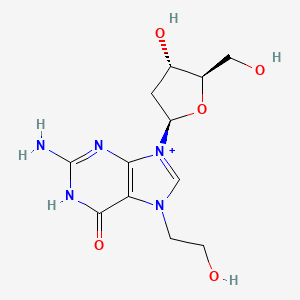
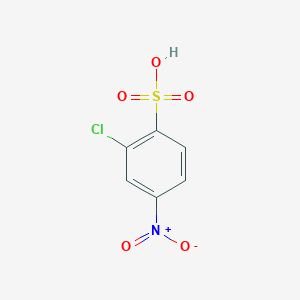
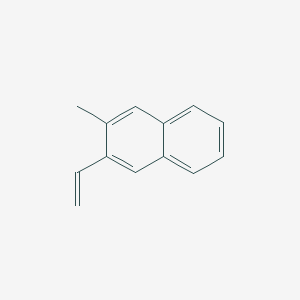
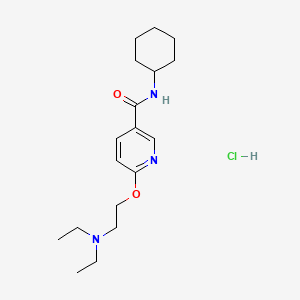
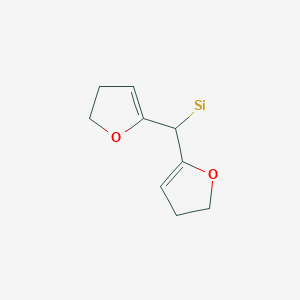
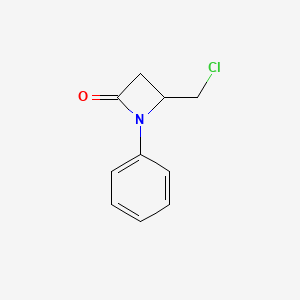

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
